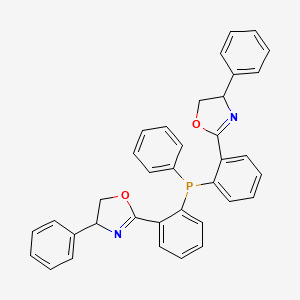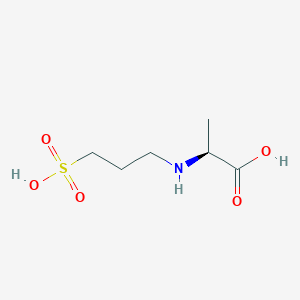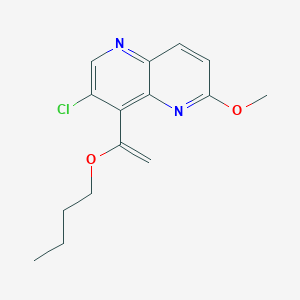![molecular formula C22H23NO2 B15158112 2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione CAS No. 820973-55-5](/img/structure/B15158112.png)
2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of this compound includes a phthalimide core, which is a common motif in many natural products and synthetic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method to construct isoindole-1,3-dione building blocks is through the reaction of maleimides or maleic anhydride with styrenes, which forms two C–C bonds via consecutive activation of four C–H bonds . Another method involves the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale condensation reactions using phthalic anhydride and appropriate amines under controlled conditions. The process may involve the use of catalysts to enhance the reaction efficiency and yield .
化学反应分析
Types of Reactions
2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials.
作用机制
The mechanism of action of 2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
相似化合物的比较
Similar Compounds
Similar compounds to 2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione include other isoindole-1,3-dione derivatives and phthalimides, such as:
Bis(2-ethylhexyl)phthalate: Commonly used as a plasticizer.
N-phenylphthalimide: Used in organic synthesis and as a precursor for other compounds.
Uniqueness
What sets this compound apart is its unique structural features, which confer specific chemical reactivity and biological activity.
属性
CAS 编号 |
820973-55-5 |
|---|---|
分子式 |
C22H23NO2 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
2-[6-(4-ethenylphenyl)hexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H23NO2/c1-2-17-12-14-18(15-13-17)9-5-3-4-8-16-23-21(24)19-10-6-7-11-20(19)22(23)25/h2,6-7,10-15H,1,3-5,8-9,16H2 |
InChI 键 |
VWEPKXRTZIVRDU-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)CCCCCCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)


![2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B15158080.png)

![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)
![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)

![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)


![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)
